1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide
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Overview
Description
1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide is a complex organic compound that features an adamantane moiety, a hydroxypropyl group, and a pyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with a hydroxypropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halide derivatives .
Scientific Research Applications
1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium chloride
- 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium bromide
Uniqueness
1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide is unique due to its specific iodide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32NO2.HI/c1-19(4-2-3-5-19)12-17(20)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQTQCDDXDQFZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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